4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-oxazole ring and two methoxy groups
Preparation Methods
The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the 1,2-oxazole ring. The final step involves the introduction of the benzene-1,3-diol moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar compounds to 4-[4-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol include:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H15NO5/c1-21-15-6-3-10(7-16(15)22-2)13-9-18-23-17(13)12-5-4-11(19)8-14(12)20/h3-9,19-20H,1-2H3 |
InChI Key |
VMXMCPKMOVIPGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O)OC |
Origin of Product |
United States |
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